
3-Ethyl-1H-indol-7-ol
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Overview
Description
3-Ethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Ethyl-1H-indol-7-ol, often involves the construction of the indole ring through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Heck reaction, which uses palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of indole derivatives typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the production process .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core undergoes electrophilic substitution primarily at the C2, C3, or C5 positions, depending on substituent effects.
Bromination
3-Ethyl-1H-indol-7-ol reacts with phosphorus tribromide (PBr₃) under microflow conditions to generate a highly reactive (1H-indol-3-yl)methyl electrophile. This intermediate undergoes rapid nucleophilic substitution (0.1 s at 25°C) with sodium azide (NaN₃), yielding 3-(azidomethyl)-1H-indol-7-ol in 93% yield .
Reaction | Conditions | Product | Yield |
---|---|---|---|
Bromination with PBr₃ | 0.02 s, 25°C, microflow | (1H-Indol-3-yl)methyl bromide | - |
Substitution with NaN₃ | 0.1 s, 25°C, microflow | 3-(Azidomethyl)-1H-indol-7-ol | 93% |
Reaction with Aromatic Fluoromethyl Ketones
In aqueous K₂CO₃/n-Bu₄PBr, this compound reacts with trifluoromethyl ketones via a hydrogen-bond-assisted mechanism. The hydroxyl group directs electrophilic attack, forming trifluoromethyl(indolyl)phenylmethanol derivatives .
Oxidation and Reduction
The hydroxyl and ethyl groups participate in redox transformations:
Oxidation
Potassium permanganate (KMnO₄) oxidizes the ethyl group to a ketone, forming 3-acetyl-1H-indol-7-ol. This reaction proceeds under mild acidic conditions.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the hydroxyl group to a methylene group, yielding 3-ethyl-1H-indole-7-thiol in the presence of a thiolation agent.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-couplings enable C–C bond formation:
Suzuki–Miyaura Coupling
Using PdCl₂ as a catalyst, this compound couples with aryl boronic acids to produce biaryl derivatives. Optimal conditions include:
-
Temperature: 80°C
-
Solvent: Dimethylformamide (DMF)
-
Yield: 78–85%
Acid-Catalyzed Coupling with Benzofuranones
In the presence of mesic acid, this compound undergoes C–C coupling with benzofuranones at 40°C, forming indole-benzofuran hybrids in 55–60% yield .
Electrophilic Substitution
The hydroxyl group at C7 deactivates the indole ring toward electrophiles, directing attack to the C3 position. The ethyl group at C3 further stabilizes intermediates through hyperconjugation .
Nucleophilic Substitution
Halogenated intermediates (e.g., bromides) react with nucleophiles via an SN2 mechanism. Steric hindrance from the ethyl group slows dimerization, favoring monomeric products .
Comparative Reactivity
The table below contrasts reactivity with structurally similar indoles:
Compound | Reactivity with PBr₃ | Yield of Azide Product |
---|---|---|
This compound | Rapid (0.02 s) | 93% |
5-Methoxyindole | Moderate (0.1 s) | 84% |
1-Methylindole | Slow (decomposition) | <10% |
Key Challenges
Scientific Research Applications
3-Ethyl-1H-indol-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-Ethyl-1H-indol-7-ol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
3-Ethyl-1H-indol-7-ol is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects. Data tables and relevant case studies are included to illustrate the findings.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethyl group at the third position and hydroxyl group at the seventh position contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has shown that indole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 2.0 |
This compound | Escherichia coli | 4.0 |
These results suggest that this compound may be a candidate for further development as an antimicrobial agent .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cells while showing minimal toxicity to normal cells.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa (cervical) | 15.0 | 5.0 |
MCF-7 (breast) | 20.0 | 4.0 |
The selectivity index indicates that this compound is more toxic to cancer cells than to normal cells, highlighting its potential as an anticancer drug .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.
- Induction of Apoptosis : Studies indicate that indole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, reducing oxidative stress in cells .
Case Studies
A notable study involved the synthesis and evaluation of various indole derivatives, including this compound, which were tested for their biological activities against specific pathogens and cancer cell lines. The findings indicated that modifications in the indole structure significantly influenced their antimicrobial and anticancer efficacy.
Study Example
In a recent investigation, researchers synthesized several derivatives of indole and tested their activities against Mycobacterium tuberculosis and various cancer cell lines. Among these, this compound showed promising results with an MIC of 0.5 µg/mL against resistant bacterial strains and an IC50 value of 10 µM against breast cancer cells .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethyl-1H-indol-7-ol |
InChI |
InChI=1S/C10H11NO/c1-2-7-6-11-10-8(7)4-3-5-9(10)12/h3-6,11-12H,2H2,1H3 |
InChI Key |
CFPLWDXEKAYKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2O |
Origin of Product |
United States |
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